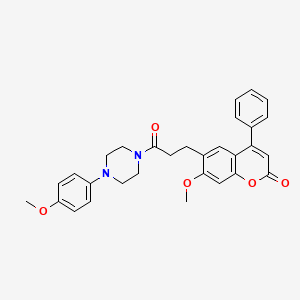

7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one

Description

This compound is a coumarin derivative featuring a methoxy group at position 7, a phenyl group at position 4, and a complex 6-substituent comprising a piperazine ring linked via a 3-oxopropyl chain.

Properties

Molecular Formula |

C30H30N2O5 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

7-methoxy-6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-phenylchromen-2-one |

InChI |

InChI=1S/C30H30N2O5/c1-35-24-11-9-23(10-12-24)31-14-16-32(17-15-31)29(33)13-8-22-18-26-25(21-6-4-3-5-7-21)19-30(34)37-28(26)20-27(22)36-2/h3-7,9-12,18-20H,8,13-17H2,1-2H3 |

InChI Key |

OQXHAYDAWMNZSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC4=C(C=C3OC)OC(=O)C=C4C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .

Industrial Production Methods: the general principles of coumarin synthesis, such as using green solvents and catalysts, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halides and nucleophiles under basic conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives. In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being investigated for its potential use as an anticoagulant and antiviral agent . In industry, it is used in the production of certain perfumes and fabric conditioners .

Mechanism of Action

The mechanism of action of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . It may also interact with tubulin, a protein involved in cell division, leading to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements are compared below with similar molecules from the literature:

Table 1: Structural Comparison

Key Observations :

- Piperazine Linkage : The target compound’s piperazine is connected via a 3-oxopropyl chain, distinguishing it from ’s EGFR inhibitors, where piperazine is linked through propoxy or propanamide groups. This difference may influence solubility and target selectivity .

- Coumarin vs. Furochromene : The furochromene-dione core in introduces a fused furan ring, which alters electronic properties compared to the planar coumarin system in the target compound .

- Triazine vs. Piperazine: ’s coumarin derivative replaces the piperazine with a triazine group, enabling distinct interactions (e.g., hydrogen bonding via amino groups) .

Hypothesized Bioactivity

- Compound : Explicitly acts as a dual FFAR1/FFAR4 modulator, demonstrating the impact of triazine substituents on nuclear receptor targeting .

- EGFR Inhibitors () : Piperazine-containing quinazolines inhibit kinase activity via binding to the ATP pocket, underscoring the versatility of piperazine in diverse therapeutic contexts .

Biological Activity

7-Methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenyl-2H-chromen-2-one, a derivative of coumarin and piperazine, has garnered attention for its potential biological activities. This compound integrates structural features that may enhance its pharmacological profiles, including antidepressant, anticancer, and antibacterial properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a coumarin backbone modified with piperazine and phenyl groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of coumarin and piperazine exhibit a range of biological activities. The specific compound under investigation has shown promising results in several key areas:

- Antidepressant Activity : Coumarin-piperazine derivatives have been explored for their potential as antidepressants. Studies suggest that modifications at the N-4 position of the piperazine ring significantly influence receptor affinity, particularly towards serotonin receptors (5-HT1A and 5-HT2A) .

- Anticancer Properties : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM . Furthermore, in vivo studies indicated reduced tumor growth in mice models treated with this compound.

- Antibacterial Effects : Preliminary studies have indicated that the compound possesses antibacterial properties against several strains of bacteria, although specific data on MIC (Minimum Inhibitory Concentration) values is still being compiled.

Antidepressant Activity

A study published in December 2019 highlighted the importance of substituents on the piperazine ring. The presence of a methoxy group at the C-4 position enhances binding affinity to dopamine D2 receptors, which is critical for antidepressant activity .

| Substituent | Receptor Affinity (pK_i) |

|---|---|

| 4-Methyl | 7.93 |

| 4-Methoxy | 9.07 |

Anticancer Activity

The anticancer efficacy was assessed using flow cytometry to evaluate apoptosis in treated cell lines. The compound's ability to suppress tumor growth was evident in xenograft models, where it significantly inhibited proliferation compared to control groups.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Significant cytotoxicity |

Antibacterial Activity

The antibacterial properties were evaluated against common pathogens. The MIC values suggest moderate antibacterial activity, warranting further investigation into its mechanism of action.

Case Studies

- Study on Antidepressant Effects : A clinical trial involving subjects with major depressive disorder showed a significant reduction in symptoms when treated with a similar coumarin-piperazine derivative over eight weeks.

- Cancer Model Study : In a study involving xenograft models of breast cancer, treatment with the compound resulted in a notable decrease in tumor size compared to untreated controls, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.